1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride
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Overview
Description
1-Ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, commonly known as EOP or EOOM, is an organic compound with potential applications in research and industry1. It is a heterocyclic compound that has a bicyclic structure consisting of a pyridine and an oxazepine ring, fused together through a bridge of eight carbon atoms2.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the available resources. However, a related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, has been synthesized and studied for their anthelmintic activity against T. muris3. Further screening of structurally related compounds and resynthesis of the most potent molecules led to the identification of 20 active dihydrobenzoxazepinones3.Molecular Structure Analysis
The molecular formula of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is C10H19ClN2O21. The molecular weight is 234.721. The structure consists of a pyridine and an oxazepine ring, fused together through a bridge of eight carbon atoms2.
Chemical Reactions Analysis
Specific chemical reactions involving 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride are not mentioned in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride are not explicitly mentioned in the available resources.Scientific Research Applications
Chemical Reactions and Pharmacological Consequences
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride, related to Oxazepam (OX), reacts with ethanol in various solutions, forming 3-O-ethyloxazepam (EtOX). This reaction, particularly in acidic media like simulated gastric fluid, results in EtOX formation which impacts the pharmacological effects of OX. EtOX is absorbed similarly to OX but is eliminated slower and is less pharmacologically active (Yang & Yang, 2020).
Configurational and Conformational Studies
The NMR spectra of substituted hexahydropyrido[2,1-c][1,4]oxazin-4(3H)-ones, synthesized through specific chemical reactions, provide insights into the configurations and conformations of these compounds, including the perhydro-1,4-oxazinone moiety (Cahill & Crabb, 1972).
Electrochemical and Computational Studies
Studies on triazepines carboxylate substituted compounds, which are structurally related, demonstrate their roles as acid corrosion inhibitors for mild steel. These studies involve both experimental and theoretical approaches to evaluate the inhibition efficiencies and the protection offered to metal surfaces (Alaoui et al., 2018).
Atropisomerism in Tachykinin NK1-Receptor Antagonists
Research on N-benzylcarboxamide derivatives of bicyclic compounds, including oxazepines, demonstrates the occurrence of atropisomerism due to steric hindrance. These studies have implications for receptor recognition and pharmacological activity, particularly in NK1-antagonistic activity (Ishichi, Ikeura, & Natsugari, 2004).
Synthesis and Application in Heterocyclic Chemistry
The synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, achieved through condensation and nucleophilic substitutions reactions, opens pathways to a library of bis-functionalized pyrido-1,4-diazepines. This research contributes to the development of novel compounds with potential applications in medicinal and material chemistry (El Bouakher et al., 2013).
Base-Promoted Cascade Transformation
Base-promoted transformations of certain derivatives lead to the formation of novel tricyclic compounds. This showcases the potential of chemical transformations in creating structurally complex and novel molecular frameworks (Shutalev et al., 2008).
Transformation into Di- and Triheterocyclic Systems
Reactions involving pyrido[2,3-d]pyrimidine derivatives lead to the formation of new heterocyclic systems like pyridazino[3,4-e]-1,2,4-triazepine. These transformations indicate the versatile nature of these compounds in synthesizing various heterocyclic systems with potential pharmaceutical applications (Śladowska et al., 1997).
Reversible Dimerisation and Conformational Analysis
Studies on perhydropyrido[1,2-c][1,3]oxazepines reveal their ability to undergo reversible dimerisation and preference for certain ring conformations. This research adds to the understanding of the physical and chemical properties of these compounds (Cahill, Crabb, & Whiting, 1976).
Safety And Hazards
Specific safety and hazard information for 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride is not available in the resources. However, a related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, shows low cytotoxicity against murine gut epithelial cells, demonstrating selectivity for the parasite3.
Future Directions
The future directions for this compound are not explicitly mentioned in the available resources. However, the related class of compounds, dihydrobenz[e][1,4]oxazepin-2(3H)-ones, shows considerable scope for further optimization to improve potency and pharmacokinetic properties with the aim of developing a clinical agent3.
properties
IUPAC Name |
1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13;/h8-9,11H,2-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUCEFQPEJZNMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCNCC2COCC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one hydrochloride |
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